6-Methoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole
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Overview
Description
6-Methoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a benzothiazole ring, a methoxy group, and a phenylpiperazine moiety. These structural features contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with carbon disulfide and an appropriate alkylating agent.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group on the benzothiazole ring using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety is attached through a nucleophilic substitution reaction, where the benzothiazole derivative reacts with 1-phenylpiperazine under reflux conditions in an appropriate solvent like ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the phenylpiperazine moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
6-Methoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an antipsychotic, antidepressant, and anxiolytic agent.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound is known to interact with neurotransmitter receptors, including serotonin and dopamine receptors, which are implicated in mood regulation and cognitive functions.
Pathways Involved: By modulating the activity of these receptors, the compound can influence neurotransmitter release and uptake, leading to its potential therapeutic effects in psychiatric and neurological disorders.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-2-(4-(4-phenylpiperazin-1-yl)butyl)-4,5-dihydronaphtho[1,2-d]thiazole
- 6-Methoxy-2-(4-(4-phenylpiperazin-1-yl)ethyl)-1,3-benzothiazole
Uniqueness
6-Methoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole stands out due to its specific structural features, which confer unique chemical properties and biological activities. The presence of the methoxy group and the phenylpiperazine moiety enhances its interaction with molecular targets, making it a promising candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
6-methoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-22-15-7-8-16-17(13-15)23-18(19-16)21-11-9-20(10-12-21)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJOYWXBUJMMSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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